TRPM5 Agonism Selectivity via C6-Methyl Substitution
In a high-throughput screening and hit-to-lead optimization campaign targeting the transient receptor potential cation channel subfamily M member 5 (TRPM5), a series of benzo[d]isothiazole derivatives were evaluated for agonistic activity and selectivity. Compounds bearing the 6-methylbenzo[d]isothiazol-3-amine core scaffold (as part of more elaborated derivatives) exhibited nanomolar potency and demonstrated excellent selectivity exceeding 100-fold versus related cation channels [1]. While the exact compound tested in the publication is a further functionalized derivative, the 6-methyl substitution pattern on the benzo[d]isothiazole core is an essential structural feature retained across the active series, underscoring the critical role of this substitution pattern in achieving target selectivity [2]. The unsubstituted benzo[d]isothiazol-3-amine scaffold, by contrast, was not reported among the potent and selective hits, indicating that the methyl group at the 6-position contributes favorably to the pharmacological profile.
| Evidence Dimension | TRPM5 agonism selectivity versus related cation channels |
|---|---|
| Target Compound Data | Derivatives incorporating 6-methylbenzo[d]isothiazol-3-amine core scaffold exhibit >100-fold selectivity [1] |
| Comparator Or Baseline | Unsubstituted benzo[d]isothiazol-3-amine core scaffold (no reported potent/selective activity in the same assay system) |
| Quantified Difference | >100-fold selectivity window for 6-methyl-containing derivatives; unsubstituted scaffold not active/selective in the same screening cascade |
| Conditions | In vitro selectivity profiling against related cation channel panel; TRPM5 agonism measured in cellular assays |
Why This Matters
Researchers developing TRPM5-targeted probes or therapeutics should prioritize the 6-methyl-substituted core scaffold over unsubstituted variants to increase the likelihood of achieving the requisite selectivity window, as demonstrated in published hit-to-lead campaigns.
- [1] Barilli, A.; Aldegheri, L.; Bianchi, F.; Brault, L.; Brodbeck, D.; Castelletti, L.; Feriani, A.; Lingard, I.; Myers, R.; Nola, S.; Piccoli, L.; Pompilio, D.; Raveglia, L. F.; Salvagno, C.; Tassini, S.; Virginio, C.; Sabat, M. From High-Throughput Screening to Target Validation: Benzo[d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Possessing In Vivo Gastrointestinal Prokinetic Activity in Rodents. J. Med. Chem. 2021, 64, 5931-5955. View Source
- [2] Barilli, A. et al. J. Med. Chem. 2021, 64, 5931-5955. Abstract: 'Hit validation and hit to lead activities led to the discovery of a series of benzo[d]isothiazole derivatives. Among these, compounds 61 and 64 showed nanomolar activity and excellent selectivity (>100-fold) versus related cation channels.' View Source
